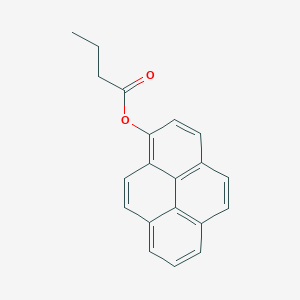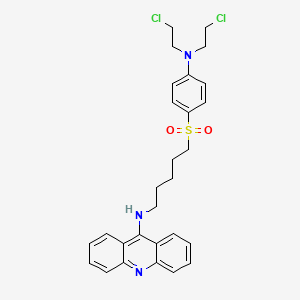
9-Acridinamine, N-(5-((4-(bis(2-chloroethyl)amino)phenyl)sulfonyl)pentyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Acridinamine, N-(5-((4-(bis(2-chloroethyl)amino)phenyl)sulfonyl)pentyl)- is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of an acridine moiety, a sulfonyl group, and a bis(2-chloroethyl)amino group, making it a subject of interest in medicinal chemistry and related disciplines.
Vorbereitungsmethoden
The synthesis of 9-Acridinamine, N-(5-((4-(bis(2-chloroethyl)amino)phenyl)sulfonyl)pentyl)- involves multiple steps, typically starting with the preparation of the acridine core. The synthetic route often includes the following steps:
Formation of the Acridine Core: This is usually achieved through cyclization reactions involving appropriate precursors.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonation reactions using reagents like sulfur trioxide or chlorosulfonic acid.
Attachment of the Bis(2-chloroethyl)amino Group: This step involves nucleophilic substitution reactions where the bis(2-chloroethyl)amino group is attached to the aromatic ring.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Analyse Chemischer Reaktionen
9-Acridinamine, N-(5-((4-(bis(2-chloroethyl)amino)phenyl)sulfonyl)pentyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or other reduced derivatives.
Substitution: Nucleophilic substitution reactions are common, where the bis(2-chloroethyl)amino group can be replaced by other nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used, but they often include various derivatives of the original compound with modified functional groups.
Wissenschaftliche Forschungsanwendungen
9-Acridinamine, N-(5-((4-(bis(2-chloroethyl)amino)phenyl)sulfonyl)pentyl)- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes, particularly those involving DNA interactions.
Medicine: Due to its potential cytotoxic properties, it is investigated for use in cancer research and as a potential chemotherapeutic agent.
Industry: It finds applications in the development of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 9-Acridinamine, N-(5-((4-(bis(2-chloroethyl)amino)phenyl)sulfonyl)pentyl)- involves its interaction with biological macromolecules, particularly DNA. The bis(2-chloroethyl)amino group can form covalent bonds with DNA, leading to cross-linking and disruption of DNA replication and transcription. This mechanism is similar to that of other alkylating agents used in chemotherapy, where the compound targets rapidly dividing cells and induces cell death.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 9-Acridinamine, N-(5-((4-(bis(2-chloroethyl)amino)phenyl)sulfonyl)pentyl)- include:
9-Acridinamine, N-(5-((4-(bis(2-chloroethyl)amino)phenyl)thio)pentyl)-: This compound has a thioether linkage instead of a sulfonyl group, which may alter its chemical reactivity and biological activity.
Acridine Orange: A well-known acridine derivative used as a nucleic acid-selective fluorescent dye.
Mitoxantrone: An anthracenedione-based chemotherapeutic agent with structural similarities to acridine compounds.
The uniqueness of 9-Acridinamine, N-(5-((4-(bis(2-chloroethyl)amino)phenyl)sulfonyl)pentyl)- lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
125173-80-0 |
|---|---|
Molekularformel |
C28H31Cl2N3O2S |
Molekulargewicht |
544.5 g/mol |
IUPAC-Name |
N-[5-[4-[bis(2-chloroethyl)amino]phenyl]sulfonylpentyl]acridin-9-amine |
InChI |
InChI=1S/C28H31Cl2N3O2S/c29-16-19-33(20-17-30)22-12-14-23(15-13-22)36(34,35)21-7-1-6-18-31-28-24-8-2-4-10-26(24)32-27-11-5-3-9-25(27)28/h2-5,8-15H,1,6-7,16-21H2,(H,31,32) |
InChI-Schlüssel |
RJAWWUBFGUFERW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NCCCCCS(=O)(=O)C4=CC=C(C=C4)N(CCCl)CCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


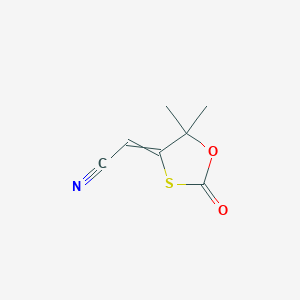

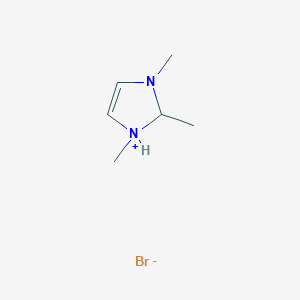
![Propanedioic acid, [(2-fluorophenyl)methyl]-, dimethyl ester](/img/structure/B14302823.png)

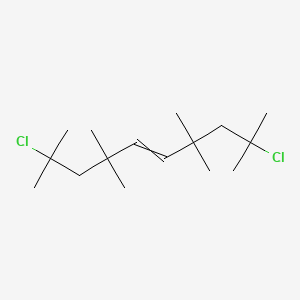
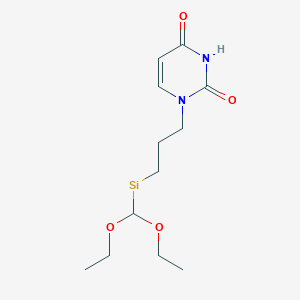
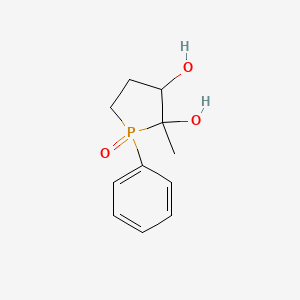
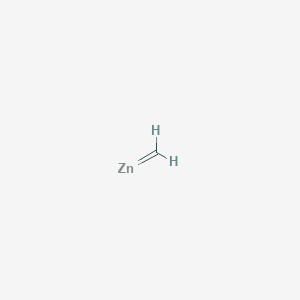
![6-(Methylsulfanyl)-1,4-dithiaspiro[4.5]decane](/img/structure/B14302864.png)
![2,2,5,5-Tetramethyl-1-[(2,2,5,5-tetramethylhexyl)peroxy]hexane](/img/structure/B14302867.png)


